Theoretical Properties of 2,2-Dichloropropanamide: An In-depth Technical Guide
Theoretical Properties of 2,2-Dichloropropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,2-dichloropropanamide is scarce in publicly available literature. This guide provides a theoretical and predictive overview based on the known properties of its precursor, 2,2-dichloropropanoic acid (dalapon), general principles of organic chemistry, and spectroscopic data of analogous compounds. All quantitative data presented are estimations and should be verified through experimental analysis.
Introduction
2,2-Dichloropropanamide is a halogenated amide derivative of propanoic acid. While its parent compound, 2,2-dichloropropanoic acid (commonly known as dalapon), is a well-documented herbicide, the amide derivative has received significantly less attention in scientific literature. This guide aims to consolidate the theoretical properties of 2,2-dichloropropanamide, offering a predictive baseline for researchers interested in its synthesis, characterization, and potential biological activities. The information herein is intended to serve as a foundational resource to stimulate further experimental investigation into this compound.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties of 2,2-dichloropropanamide are estimated based on the known properties of 2,2-dichloropropanoic acid and general trends observed in the conversion of carboxylic acids to primary amides.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₃H₅Cl₂NO | |
| Molecular Weight | 142.00 g/mol | |
| Appearance | Likely a white to off-white solid at room temperature. | Amides generally have higher melting points than their corresponding carboxylic acids due to stronger intermolecular hydrogen bonding. |
| Melting Point | Higher than the melting point of 2,2-dichloropropanoic acid (liquid at room temp.). | |
| Boiling Point | Significantly higher than 2,2-dichloropropanoic acid (190 °C). | Amides are less volatile than their parent carboxylic acids. |
| Solubility | Likely soluble in water and polar organic solvents like ethanol and acetone. | The amide group can participate in hydrogen bonding, enhancing water solubility. |
| LogP | Lower than 2,2-dichloropropanoic acid. | The amide group is more polar than the carboxylic acid group, which would decrease the octanol-water partition coefficient. |
Synthesis of 2,2-Dichloropropanamide
While a specific, optimized synthesis for 2,2-dichloropropanamide has not been reported, it can be plausibly synthesized from its carboxylic acid precursor, 2,2-dichloropropanoic acid, using standard amidation methods. Two common and effective protocols are outlined below.
Experimental Protocol 1: Thionyl Chloride Method
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with ammonia to form the amide.
Materials:
-
2,2-dichloropropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Ammonia (gas or concentrated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dichloropropanoic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent like DCM followed by the addition of thionyl chloride (typically 1.1-1.5 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for 1-3 hours to ensure complete formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.
-
The crude 2,2-dichloropropanoyl chloride is redissolved in an anhydrous aprotic solvent (e.g., DCM).
-
The solution of the acyl chloride is then slowly added to a cooled (0 °C) and stirred solution of excess concentrated aqueous ammonia or bubbled with ammonia gas.
-
The reaction is typically vigorous and exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.
-
The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-dichloropropanamide.
-
Further purification can be achieved by recrystallization or column chromatography.
Experimental Protocol 2: Carbodiimide Coupling Method
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct amidation of the carboxylic acid with an ammonia source.[1][2][3][4]
Materials:
-
2,2-dichloropropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ammonium chloride (NH₄Cl)
-
A suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,2-dichloropropanoic acid in an anhydrous polar aprotic solvent like DMF or DCM in a round-bottom flask.
-
Add ammonium chloride (1.0-1.2 equivalents) and a base such as triethylamine (1.1-1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.1-1.3 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the workup.
-
The filtrate is then typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be performed by recrystallization or column chromatography.
Predicted Spectroscopic Properties
The following are predicted key features of the spectroscopic data for 2,2-dichloropropanamide based on the expected functional groups.
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amide, two distinct N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.[5][6][7] These bands may appear broad due to hydrogen bonding.
-
C=O Stretching (Amide I band): A strong absorption band is predicted to appear in the range of 1630-1680 cm⁻¹.[5][8] The exact position will be influenced by the electronic effects of the adjacent dichlorinated carbon.
-
N-H Bending (Amide II band): A band of medium intensity is expected around 1590-1650 cm⁻¹.[9]
-
C-Cl Stretching: One or more strong bands are anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-NH₂ Protons: The two protons of the primary amide group are expected to appear as a broad singlet or two separate broad signals in the range of 5.0-8.5 ppm.[10][11][12][13][14] Their chemical shift can be highly dependent on the solvent and concentration.
-
-CH₃ Protons: The three protons of the methyl group will likely appear as a singlet in the range of 2.0-2.5 ppm. The presence of two adjacent chlorine atoms will cause a downfield shift compared to a typical methyl group in a propanamide backbone.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): The carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 175 ppm.
-
Dichlorinated Carbon (-CCl₂-): This quaternary carbon will likely appear in the range of 70-90 ppm. The two electronegative chlorine atoms will cause a significant downfield shift.
-
Methyl Carbon (-CH₃): The methyl carbon is predicted to be in the range of 30-40 ppm, shifted downfield due to the adjacent dichlorinated carbon.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,2-dichloropropanamide (141.97 g/mol for the most abundant isotopes). The isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M⁺, M⁺+2, and M⁺+4) will be a key diagnostic feature.
-
Fragmentation Pattern: Common fragmentation pathways for primary amides include:
-
Alpha-cleavage, leading to the loss of the methyl group or the C(Cl)₂CH₃ group.
-
Cleavage of the C-C bond between the carbonyl group and the dichlorinated carbon.
-
A base peak at m/z 44, corresponding to the [CONH₂]⁺ fragment, is a characteristic feature of many primary amides.[15]
-
Predicted Biological Activity and Toxicity
There is no direct biological data for 2,2-dichloropropanamide. However, some predictions can be made based on related compounds.
-
Herbicidal Activity: Given that its parent compound, dalapon, is a herbicide, it is plausible that 2,2-dichloropropanamide may exhibit some herbicidal properties. The mode of action could be similar, involving inhibition of pantothenate synthetase, or it could be metabolized in plants to release the active dalapon.
-
Toxicity: Chlorinated organic compounds can exhibit varying degrees of toxicity. Studies on other chlorinated amides suggest the potential for cytotoxicity.[16] The presence of the dichloromethyl group could make the compound a potential alkylating agent, which is a common mechanism of toxicity. However, without experimental data, any discussion of its toxicity remains speculative. Further toxicological studies would be necessary to assess its safety profile.
Visualizations
Caption: A generalized workflow for the synthesis of 2,2-dichloropropanamide.
Caption: Logical flow for the spectroscopic analysis of 2,2-dichloropropanamide.
Conclusion
This technical guide provides a theoretical framework for the properties of 2,2-dichloropropanamide. While direct experimental data is lacking, the predictions for its physicochemical properties, plausible synthetic routes, and expected spectroscopic signatures offer a valuable starting point for researchers. The potential for biological activity, given its relationship to dalapon, warrants further investigation. It is hoped that this guide will encourage and facilitate future experimental studies to fully characterize this compound and explore its potential applications.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Difference between <sup>1</sup>H NMR signals of primary amide protons as a simple spectral index of the amide intramole… [ouci.dntb.gov.ua]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength | Semantic Scholar [semanticscholar.org]
- 13. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vaia.com [vaia.com]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
